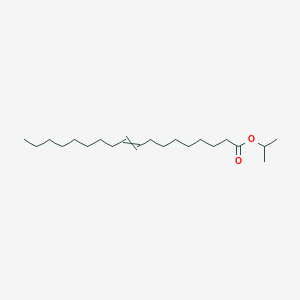
azane;platinum(4+);tétrafluorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Diamminetetrachloroplatinum: is a platinum-based compound with the chemical formula Pt(NH₃)₂Cl₄ It is a member of the platinum(IV) family of compounds and is known for its octahedral geometry
Applications De Recherche Scientifique
Chimie inorganique
Azane;platinum(4+);tétrafluorure, également connu sous le nom de tétrafluorure de platine, est un composé inorganique de formule chimique PtF4. À l'état solide, le composé présente du platine (IV) dans une géométrie de coordination octaédrique . Il a été signalé pour la première fois par Henri Moissan par la fluoration du platine métallique en présence de fluorure d'hydrogène . Il a été utilisé dans diverses réactions et peut former des adduits avec le tétrafluorure de sélénium et le trifluorure de brome .
Recherche anticancéreuse
Trans-Diamminetetrachloroplatinum, également connu sous le nom de cisplatine, est un agent antitumoral à base de platine. Il a été utilisé en applications cliniques en raison de ses effets antitumoraux larges et très efficaces . Il a été constaté qu'il contribuait aux conditions de résistance au platine dans le cancer de l'ovaire en favorisant la prolifération cellulaire, en affectant le cycle cellulaire et en réduisant l'apoptose .
Immunothérapie
Avec le développement rapide de l'immunothérapie, les agents antitumoraux à base de platine ont fait face à de nouveaux défis et opportunités. La recherche sur les médicaments à base de platine a progressé vers des précurseurs de platine multi-ligands et multifonctionnels .
Recherche sur les cellules souches neurales
NSC 123895, également connu sous le nom de StemPro NSC SFM, est spécialement formulé pour la croissance sans sérum et l'expansion des cellules souches neurales humaines (hNSC). Il soutient une expansion supérieure et conserve le potentiel de différenciation multipotente des NSC .
Photothérapie dynamique
Les médicaments à base de platine ont commencé à se diriger vers le multi-ciblage, la modification des nanovecteurs, l'immunothérapie et la photothérapie dynamique .
Régulation du microenvironnement tumoral
La recherche sur les médicaments à base de platine a également impliqué leurs effets pharmacologiques en immunothérapie et en régulation du microenvironnement tumoral
Mécanisme D'action
Target of Action
Azane;Platinum(4+);Tetrafluoride, also known as trans-Diamminetetrachloroplatinum, Platinum, diamminetetrachloro-, (OC-6-11)-, or NSC 123895, is an inorganic compound with the chemical formula PtF4 . In the solid state, the compound features platinum(IV) in octahedral coordination geometry
Mode of Action
It’s known that the compound features platinum(iv) in octahedral coordination geometry .
Biochemical Pathways
It’s known that photoactive metal complexes can induce novel effects on biochemical pathways and combat resistance to conventional drugs .
Pharmacokinetics
A systematic assessment of the pharmacokinetics for platinum analogues with quantification of total platinum and intact drugs at both animal and target cell levels can help us understand the pharmacokinetics of platinum-based anticancer drugs comprehensively, which can further provide a scientific basis for the study of their efficacy and toxicity .
Result of Action
It’s known that a solution of platinum tetrafluoride in water rapidly decomposes, releasing heat and forming an orange coloured platinum dioxide hydrate precipitate and fluoroplatinic acid .
Action Environment
It’s known that the compound decomposes to platinum metal and fluorine gas when heated to a red hot temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Diamminetetrachloroplatinum typically involves the reaction of tetrachloroplatinate(II) with ammonia . The process can be summarized as follows:
- Dissolve potassium tetrachloroplatinate(II) in water.
- Add ammonia to the solution, which leads to the formation of trans-Diamminetetrachloroplatinum .
- The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of trans-Diamminetetrachloroplatinum follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: trans-Diamminetetrachloroplatinum undergoes several types of chemical reactions, including:
Reduction: It can be reduced by thi
Propriétés
Numéro CAS |
16893-06-4 |
|---|---|
Formule moléculaire |
Cl4H6N2Pt |
Poids moléculaire |
371.0 g/mol |
Nom IUPAC |
azane;tetrachloroplatinum |
InChI |
InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+4/p-4 |
Clé InChI |
RBHOYUZKIANPPG-UHFFFAOYSA-J |
SMILES |
N.N.[F-].[F-].[F-].[F-].[Pt+4] |
SMILES canonique |
N.N.Cl[Pt](Cl)(Cl)Cl |
| 16893-05-3 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the relationship between the structure of platinum compounds (cis vs. trans) and their biological activity?
A2: The distinct spatial arrangements of ligands around the central platinum atom in cisplatin and trans-Diamminetetrachloroplatinum dictate their contrasting biological activities. [] The cis configuration in cisplatin allows for the formation of intrastrand crosslinks on DNA, primarily between adjacent guanine bases. This specific type of DNA damage is difficult for cells to repair and is considered the primary mechanism of cisplatin's anticancer activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


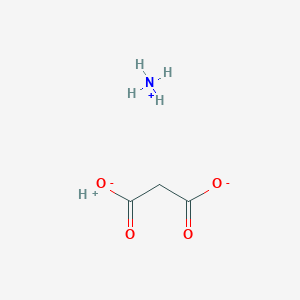
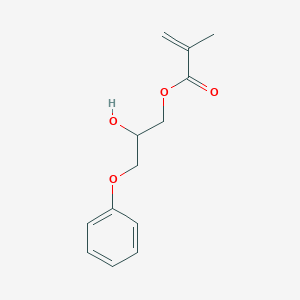
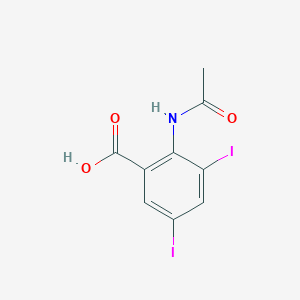
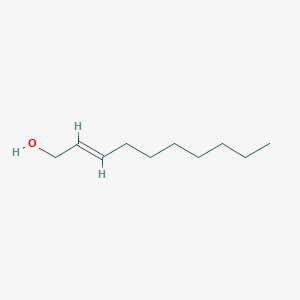

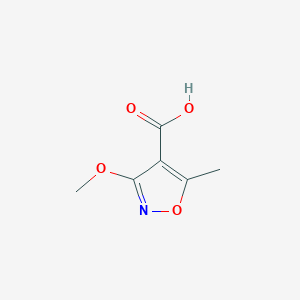
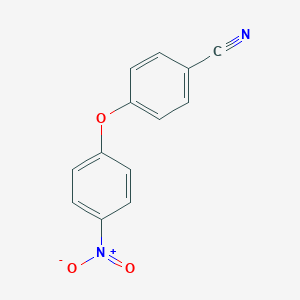
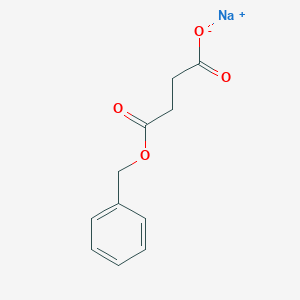
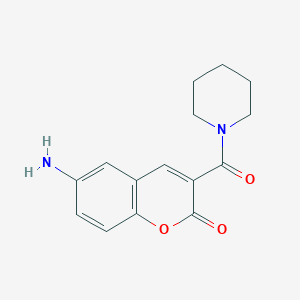
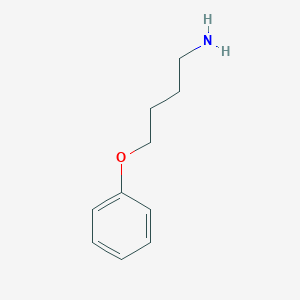
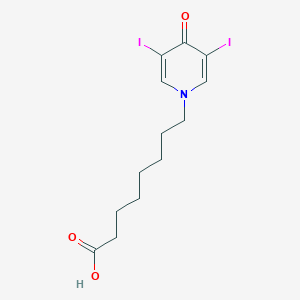
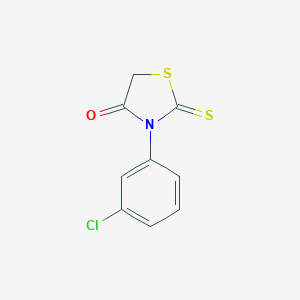
![4-{(E)-[(4-bromophenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B92863.png)
